Meta-Substitution Scaffold Architecture: Structural Differentiation from the Apixaban Para-Substituted Core
CAS 953257-60-8 features a 2-oxopiperidin-1-yl group at the meta-position of the phenyl ring relative to the ethanesulfonamide, yielding a distinct three-dimensional presentation of the aryl group to the FXa S1 pocket compared to the para-substituted 2-oxopiperidin-1-yl phenyl motif found in apixaban (CAS 503612-47-3) [1]. In the class-level SAR established by Shi et al. (2011), meta-substituted arylsulfonamidopiperidones displayed different FXa inhibitory profiles than their para-substituted counterparts, with the optimal substitution pattern depending on the specific sulfonamide and P4 pharmacophore combination [2]. The apixaban scaffold orients the 2-oxopiperidinone ring para to the central pyrazolopyridine core, whereas CAS 953257-60-8 presents the oxopiperidinone directly at the meta position of the sulfonamide-bearing phenyl ring—a topological difference that alters both the distance and angle of the hydrogen-bonding interactions with the FXa active site [1][2].
| Evidence Dimension | Phenyl ring substitution position (2-oxopiperidin-1-yl attachment point) relative to sulfonamide group |
|---|---|
| Target Compound Data | Meta-substitution (3-position): 2-oxopiperidin-1-yl at C3, ethanesulfonamide at C1 of phenyl ring |
| Comparator Or Baseline | Apixaban: Para-substitution (4-position): 2-oxopiperidin-1-yl at C4 of phenyl ring relative to pyrazolopyridine core attachment |
| Quantified Difference | Qualitative topological difference; no direct comparative IC₅₀ data available for target compound vs. apixaban. Class-level SAR indicates meta vs. para substitution yields distinct FXa potency profiles (exact values compound-dependent) [2]. |
| Conditions | Structural comparison based on published X-ray crystallography of arylsulfonamidopiperidone-FXa complexes (PDB: 3SW2) and apixaban-FXa complexes [2][3]. |
Why This Matters
The meta-substitution pattern provides a structurally distinct starting point for SAR exploration compared to the heavily patented para-substituted space, potentially enabling novel intellectual property for FXa-directed programs.
- [1] Pinto DJP, Orwat MJ, Koch S, et al. Discovery of apixaban, a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. J Med Chem. 2007;50(22):5339-5356. View Source
- [2] Shi Y, O'Connor SP, Sitkoff D, et al. Arylsulfonamidopiperidone derivatives as a novel class of factor Xa inhibitors. Bioorg Med Chem Lett. 2011;21(24):7516-7521. DOI: 10.1016/j.bmcl.2011.06.098. View Source
- [3] RCSB PDB. 3SW2: X-ray crystal structure of human FXa in complex with arylsulfonamidopiperidone inhibitor. Deposited 2011-07-13. Available at: https://www.rcsb.org/structure/3SW2. View Source
